2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Descripción general

Descripción

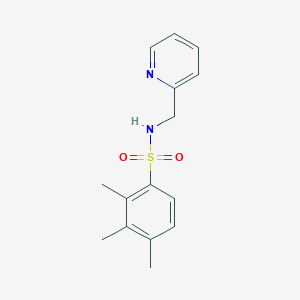

2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S. This compound is characterized by the presence of a pyridine ring, a benzenesulfonamide group, and three methyl groups attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mecanismo De Acción

The mechanism of action of 2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2,3,4-Trimethylbenzenesulfonamide: Lacks the pyridine ring, making it less versatile in biological applications.

N-pyridin-2-ylmethyl-benzenesulfonamide: Lacks the methyl groups, which may affect its chemical reactivity and biological activity.

2,3,4-Trimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position, potentially altering its properties.

Uniqueness

2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of both the pyridine ring and the trimethyl-substituted benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Actividad Biológica

2,3,4-Trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS Number: 433695-98-8) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and antiviral effects. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing heterocyclic structures similar to this compound. For instance, N-heterocycles have been recognized for their effectiveness against viral enzymes such as reverse transcriptase (RT), which is crucial in the life cycle of retroviruses like HIV .

In vitro assays demonstrated that certain derivatives exhibit significant inhibitory activity against various viruses. While specific data on the compound is limited, related compounds have shown:

- IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 1.96 μM for certain pyrazole derivatives against RT) .

Anticancer Activity

The anticancer properties of sulfonamide derivatives have also been investigated. Compounds similar to this compound have been tested against different cancer cell lines:

- HeLa (cervical cancer)

- A549 (lung cancer)

For example, some pyrazole derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 7.01 μM to 49.85 μM against various cancer cell lines . Although direct studies on the compound's anticancer activity are sparse, its structural analogs suggest a promising avenue for further research.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of sulfonamide derivatives. Modifications at specific positions on the aromatic rings and side chains can significantly influence their biological activity. The presence of electron-donating or withdrawing groups can enhance or reduce activity against targeted enzymes or receptors.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Targeted Cell Line/Pathogen | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative A | Antiviral | HIV RT | 1.96 μM |

| Pyrazole Derivative B | Anticancer | HeLa | 7.01 μM |

| Sulfonamide Derivative C | Anticancer | A549 | 49.85 μM |

Case Studies

- Antiviral Efficacy Study : In a study evaluating novel pyrazole derivatives as HIV inhibitors, compounds were synthesized and tested for their ability to inhibit RT. The most effective compounds showed IC50 values significantly lower than traditional treatments .

- Cytotoxicity Assessment : Research on various sulfonamide derivatives indicated that modifications could lead to enhanced cytotoxicity in cancer cell lines. One study reported a series of compounds with varying substituents that exhibited potent activity against cancer cells with IC50 values below 10 μM .

Propiedades

IUPAC Name |

2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-7-8-15(13(3)12(11)2)20(18,19)17-10-14-6-4-5-9-16-14/h4-9,17H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRTHWPAZWOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322107 | |

| Record name | 2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201663 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

433695-98-8 | |

| Record name | 2,3,4-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.